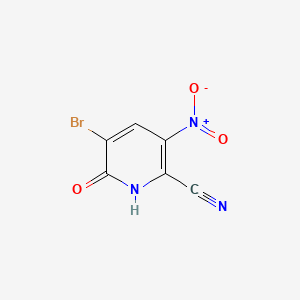
3-Amino-2-hydroxy-6-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-6-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-hydroxy-6-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-2-oxo-6-methylbenzoic acid.
Reduction: 3-Amino-2-hydroxy-6-methylbenzylamine.
Substitution: 3-Acetamido-2-hydroxy-6-methylbenzoic acid or 3-Alkylamino-2-hydroxy-6-methylbenzoic acid.
Aplicaciones Científicas De Investigación
3-Amino-2-hydroxy-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-hydroxy-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Amino-2-methoxybenzoic acid: Similar structure but has a methoxy group instead of a hydroxyl group.
2-Hydroxy-6-methylbenzoic acid: Similar structure but lacks the amino group.
Uniqueness
3-Amino-2-hydroxy-6-methylbenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzoic acid ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with biological targets in a more versatile manner compared to its similar compounds .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
3-amino-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) |
Clave InChI |
DWMMTZNFVQOXOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13917115.png)


![Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13917129.png)



![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)





![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
